2-Aza-spiro[5.5]undecane hydrochloride
CAS No.: 1185298-18-3
Cat. No.: VC3365788
Molecular Formula: C10H20ClN
Molecular Weight: 189.72 g/mol
* For research use only. Not for human or veterinary use.
![2-Aza-spiro[5.5]undecane hydrochloride - 1185298-18-3](/images/structure/VC3365788.png)
Specification
CAS No. | 1185298-18-3 |
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Molecular Formula | C10H20ClN |
Molecular Weight | 189.72 g/mol |
IUPAC Name | 2-azaspiro[5.5]undecane;hydrochloride |
Standard InChI | InChI=1S/C10H19N.ClH/c1-2-5-10(6-3-1)7-4-8-11-9-10;/h11H,1-9H2;1H |
Standard InChI Key | JUTPOBZKSMBSHM-UHFFFAOYSA-N |
SMILES | C1CCC2(CC1)CCCNC2.Cl |
Canonical SMILES | C1CCC2(CC1)CCCNC2.Cl |
Introduction
Chemical Identity and Structural Properties
2-Aza-spiro[5.5]undecane hydrochloride is identified by the CAS number 1185298-18-3 and possesses the molecular formula C₁₀H₂₀ClN . The compound features a distinctive spirocyclic structure formed by two six-membered rings sharing a quaternary carbon atom at the spiro junction. The nitrogen atom is positioned at the second carbon of one of the rings, as indicated by the "2-aza" prefix in its nomenclature.
The structure contains a basic nitrogen that forms a salt with hydrochloric acid, resulting in the hydrochloride form of the compound. This salt formation significantly impacts the compound's physical properties, particularly its solubility in polar solvents, making it more amenable to various pharmaceutical formulations and chemical reactions.
Physicochemical Properties
The key physicochemical properties of 2-Aza-spiro[5.5]undecane hydrochloride are summarized in Table 1.
Table 1: Physicochemical Properties of 2-Aza-spiro[5.5]undecane Hydrochloride
The compound's moderate polar surface area (PSA) of 12.03 Ų suggests limited hydrogen bonding capacity, which is consistent with its structure containing only one nitrogen atom as a potential hydrogen bond acceptor . The LogP value of 3.45 indicates moderate lipophilicity, suggesting reasonable membrane permeability while maintaining some water solubility in its salt form .
Structural Significance and Applications
Structural Features
The spirocyclic structure of 2-Aza-spiro[5.5]undecane hydrochloride confers unique conformational properties that make it valuable in various applications. The spiro[5.5]undecane scaffold consists of two six-membered rings sharing a quaternary carbon atom, creating a rigid three-dimensional structure.
This conformational rigidity can be particularly valuable in drug design, as it:
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Limits the number of possible conformations, potentially increasing selectivity
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Creates defined spatial arrangements of functional groups
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Can improve metabolic stability by reducing access to metabolically vulnerable sites
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Provides a scaffold for positioning pharmacophoric elements in three-dimensional space
Related Compounds and Structural Analogs
Several related compounds in the azaspiro[5.5]undecane family have been documented, demonstrating the versatility and importance of this structural class:
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3,9-diaza spiro[5.5]undecane: Contains two nitrogen atoms at positions 3 and 9 of the spirocyclic system .
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Methyl 2-(3-azaspiro[5.5]undecan-9-yl)acetate hydrochloride: A more complex derivative with additional functional groups, including a methyl ester moiety (CAS: 1017540-91-8) .
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2-[(1-Cyclopentyl-1H-tetrazol-5-yl)-thiophen-2-yl-methyl]-2-aza-spiro[5.5]undecane: A highly functionalized derivative incorporating tetrazole and thiophene moieties (CID: 3193484) .
These related structures demonstrate how the azaspiro[5.5]undecane scaffold can be elaborated to create compounds with diverse properties and potential applications.
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